Sodium 3,3',3'',3'''-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate)

Description

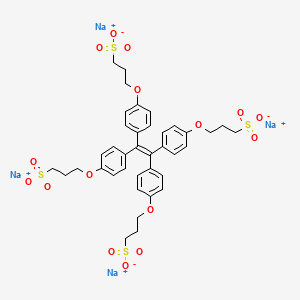

This compound is a tetrasubstituted ethene derivative featuring a central ethene core (C₂H₂) with four symmetrically attached benzene rings via ether linkages. Each benzene ring is further connected to a propane-1-sulfonate group through an oxygen atom. The sodium counterions balance the four sulfonate groups, rendering the molecule highly water-soluble.

Key properties:

- Molecular formula: C₄₀H₃₂O₁₆S₄Na₄ (exact mass varies with hydration).

- Solubility: Highly soluble in polar solvents (water, DMSO).

- Functional groups: Ether, sulfonate, aromatic rings.

Properties

Molecular Formula |

C38H40Na4O16S4 |

|---|---|

Molecular Weight |

972.9 g/mol |

IUPAC Name |

tetrasodium;3-[4-[1,2,2-tris[4-(3-sulfonatopropoxy)phenyl]ethenyl]phenoxy]propane-1-sulfonate |

InChI |

InChI=1S/C38H44O16S4.4Na/c39-55(40,41)25-1-21-51-33-13-5-29(6-14-33)37(30-7-15-34(16-8-30)52-22-2-26-56(42,43)44)38(31-9-17-35(18-10-31)53-23-3-27-57(45,46)47)32-11-19-36(20-12-32)54-24-4-28-58(48,49)50;;;;/h5-20H,1-4,21-28H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |

InChI Key |

RHOCYBIFFQHCHE-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCCS(=O)(=O)[O-])C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])C4=CC=C(C=C4)OCCCS(=O)(=O)[O-])OCCCS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Core Structure

The central core, ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl), is typically prepared via:

- Step 1: Starting from 4-hydroxybenzaldehyde or 4-hydroxybenzyl derivatives, a coupling reaction with ethene or ethylene derivatives is performed to generate the tetra-substituted ethene with phenolic groups at the para position.

- Step 2: The phenolic hydroxyl groups serve as nucleophiles for subsequent etherification.

This step often uses palladium-catalyzed coupling or other cross-coupling methodologies to achieve high selectivity and yield.

Etherification to Form Tetrakis(oxy) Linkages

- The phenolic hydroxyl groups are reacted with propane-based alkyl halides (e.g., 1,3-dibromopropane or 3-chloropropane derivatives) under basic conditions (such as potassium carbonate or sodium hydride) to form the ether linkages.

- Conditions are optimized to avoid side reactions such as elimination or over-alkylation.

- The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50-80°C).

Sulfonation of Propane Chains

- The terminal alkyl chains are sulfonated to introduce the propane-1-sulfonate groups.

- Sulfonation is commonly achieved by reaction with sulfur trioxide complexes (e.g., SO3-pyridine) or chlorosulfonic acid under controlled temperature to avoid decomposition.

- The sulfonic acid groups are then neutralized with sodium hydroxide to form the sodium sulfonate salt.

Purification and Characterization

- The crude product is purified by recrystallization or preparative chromatography.

- Characterization is performed using NMR (1H, 13C), FTIR spectroscopy to confirm ether and sulfonate functionalities, and elemental analysis to verify sodium content.

- Purity is typically confirmed by HPLC or LC-MS methods, aiming for ≥97% purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Core construction | 4-hydroxybenzaldehyde + ethene derivatives | Build ethene-tetrakis(benzene) core | Palladium catalysis or cross-coupling |

| 2 | Etherification | Propane alkyl halides, K2CO3/NaH, DMF | Form ether linkages | Controlled temp 50-80°C |

| 3 | Sulfonation | SO3-pyridine or chlorosulfonic acid | Introduce sulfonate groups | Neutralize with NaOH |

| 4 | Purification | Recrystallization, chromatography | Obtain pure sodium salt compound | Confirm purity ≥97% |

Research Findings and Optimization

- Studies indicate that the sulfonation step is critical for yield and purity; excessive sulfonation conditions lead to degradation.

- Etherification efficiency depends on the choice of base and solvent; sodium hydride in DMF gives higher yields than potassium carbonate in acetone.

- The sodium salt form exhibits improved water solubility, which is essential for its applications in aqueous systems.

- Stability tests show the compound is stable under inert atmosphere and room temperature but sensitive to prolonged light exposure.

Chemical Reactions Analysis

Types of Reactions

Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols.

Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Alcohols

Substitution: Nitro or sulfonated derivatives

Scientific Research Applications

Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a labeling agent for biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate) involves its interaction with specific molecular targets. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Terminal Groups

(a) 2,2',2'',2'''-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetraacetic Acid

- Structure : Shares the same ethene-benzene-ether core but terminates in carboxylic acid groups instead of sulfonates.

- Properties :

- Key difference : The sulfonate in the target compound enhances solubility and ionic strength, making it preferable for aqueous-phase applications.

(b) N,N',N'',N'''-((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(4-vinyl-N-(4-vinylbiphenyl)aniline) (M4)

- Structure : Terminal vinyl and amine groups replace sulfonates.

- Properties :

- Contrast : The sodium sulfonate groups in the target compound enable biological compatibility, whereas M4’s vinyl groups favor synthetic versatility in polymer chemistry.

Compounds with Similar Cores but Altered Backbones

(a) 1,1,2,2-Tetrakis(4-ethynylphenyl)ethene

- Structure : Ethynylphenyl groups directly attached to the ethene core.

- Properties: High thermal stability and π-conjugation for optoelectronic applications. Ethynyl groups enable Sonogashira coupling to construct covalent organic frameworks (COFs) .

- Comparison : The propane sulfonate groups in the target compound limit π-conjugation but improve solubility for hydrophilic applications.

(b) 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline

- Structure : Pyrene core with ethynyl-aniline arms instead of ethene-benzene-ether.

- Properties :

(a) TPE-B (1,1',1'',1'''-(((Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(butane-4,1-diyl))tetrakis(4-(dimethylamino)pyridinium)bromide)

- Structure: Cationic dimethylamino pyridinium groups replace sulfonates.

- Properties :

- Contrast : The anionic sulfonate groups in the target compound may favor interactions with cationic biomolecules (e.g., proteins), while TPE-B’s cationic groups target nucleic acids.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Sodium 3,3',3'',3'''-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate), commonly referred to as sodium tetrakis(benzenesulfonate), is a complex organic compound with significant potential in various biological applications. Its unique structure includes multiple sulfonate groups and a tetrakis(benzene) framework, which may confer distinctive biological properties.

- Molecular Formula : C38H40Na4O16S4

- Molecular Weight : 972.93 g/mol

- CAS Number : 1522042-06-3

The biological activity of sodium tetrakis(benzenesulfonate) is primarily attributed to its ability to interact with biological membranes and proteins. The sulfonate groups enhance solubility in aqueous environments and facilitate interactions with various biomolecules. This compound's structural characteristics suggest potential roles in:

- Antimicrobial Activity : The compound may disrupt bacterial membranes or interfere with metabolic processes.

- Antioxidant Properties : The presence of multiple aromatic rings may allow for electron donation and radical scavenging.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonated compounds can inhibit the growth of various pathogens by disrupting their cell membranes or interfering with essential metabolic pathways.

| Compound | Target Pathogen | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Sodium Tetrakis(benzenesulfonate) | E. coli | TBD | Membrane disruption |

| Sodium Tetrakis(benzenesulfonate) | S. aureus | TBD | Metabolic interference |

Antioxidant Activity

The antioxidant capacity of sodium tetrakis(benzenesulfonate) has been evaluated through various assays measuring its ability to scavenge free radicals. This property is crucial for potential therapeutic applications in oxidative stress-related diseases.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | High |

| ABTS Assay | Moderate |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of sodium tetrakis(benzenesulfonate) against multidrug-resistant strains of bacteria demonstrated a promising inhibitory effect, suggesting its potential as a novel antimicrobial agent.

- Case Study on Antioxidant Properties : In vitro studies showed that sodium tetrakis(benzenesulfonate) effectively reduced oxidative stress markers in cell cultures exposed to harmful oxidants, indicating its protective role against cellular damage.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Sodium 3,3',3'',3'''-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate), and how can reaction conditions be optimized for higher yields?

- Methodology : The compound’s core structure, featuring a tetraphenylethylene (TPE) scaffold, is typically synthesized via polycondensation or Knoevenagel condensation. For example, in analogous TPE-based systems, Knoevenagel reactions under reflux with dichloromethane (DCM) as a solvent and dropwise addition of reagents (e.g., aryl isocyanates) yield derivatives with ~40–50% efficiency . Optimization includes controlling stoichiometry (e.g., 1:4.5 molar ratios) and reflux duration (e.g., 3 hours for complete cyclization) . Post-synthetic sulfonation steps are critical for introducing sulfonate groups, requiring inert atmospheres and purification via column chromatography (e.g., chloroform/hexane eluent) .

- Data Contradictions : Lower yields (<50%) in some protocols may arise from steric hindrance of the tetra-substituted TPE core. Alternatives like Buchwald–Hartwig amination or microwave-assisted synthesis could improve efficiency but require validation .

Q. How can the structural integrity and purity of this compound be validated using spectroscopic and chromatographic techniques?

- Methodology :

- NMR Spectroscopy : and NMR are essential for confirming substitution patterns. For example, aromatic protons in TPE derivatives appear as doublets (δ 7.0–7.6 ppm) with coupling constants () indicative of para-substituted benzene rings .

- HR-MS : High-resolution mass spectrometry (e.g., m/z 1413.2489 for a TPE-urea derivative ) confirms molecular weight and functionalization.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity (>95%) by resolving unreacted sulfonic acid precursors .

Advanced Research Questions

Q. What mechanisms underlie the aggregation-induced emission (AIE) properties of TPE-based derivatives, and how can these be exploited for bioimaging or optoelectronic applications?

- Methodology : AIE arises from restricted intramolecular rotation (RIR) in aggregated states, enhancing fluorescence quantum yields. For example, TPE-CP4 (a cyanopyridone-TPE hybrid) exhibits a 3D architecture that promotes AIE, achieving photoluminescence quantum yields (PLQY) of ~15–20% in solid state . Applications include:

- Bioimaging : Encapsulation into ultrasmall organic nanoparticles (<50 nm) for cell membrane permeability and low cytotoxicity .

- Optoelectronics : As a non-fullerene acceptor in bulk heterojunction (BHJ) solar cells, TPE-CP4 achieves power conversion efficiencies (PCE) of 6.72% with PTB7 donors due to complementary absorption (300–700 nm) and high electron mobility () .

Q. How does the sulfonate-functionalized TPE core enhance performance in metal-organic framework (MOF) or covalent organic framework (COF) composites?

- Methodology : Sulfonate groups act as charged linkers for MOF/COF assembly, improving porosity and ion-exchange capacity. For example:

- COF-115 : Analogous nitrone-linked COFs achieve surface areas >1000 m/g and pore diameters ~2.8 nm, suitable for gas storage (e.g., CO uptake: 12 mmol/g at 298 K) .

- Proton Conduction : Sulfonated TPE derivatives in MOFs exhibit proton conductivity () under humid conditions, relevant for fuel cell membranes .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing complex TPE-sulfonate derivatives?

- Case Study : In NMR of trifluoromethyl-substituted TPEs, signal splitting (δ -61.68 ppm) confirms symmetric substitution . Discrepancies in integration ratios (e.g., aromatic vs. aliphatic protons) may indicate incomplete sulfonation. Solutions include:

- 2D NMR (COSY/HSQC) : Resolves overlapping signals from regioisomers.

- Elemental Analysis : Validates sulfur content (theoretical vs. experimental) to confirm sulfonation efficiency .

Q. What strategies optimize the integration of TPE-sulfonate into photovoltaic devices while minimizing recombination losses?

- Methodology :

- Morphology Control : Use solvent additives (e.g., 1,8-diiodooctane) to refine BHJ nanostructures, reducing exciton recombination .

- Interface Engineering : TiO or ZnO electron transport layers (ETLs) improve charge extraction, as evidenced by increased fill factors (FF >65%) in TPE-CP4/PTB7 devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.